6-(2-Bromophenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

6-(2-Bromophenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-5127463
CAS Number:
Molecular Formula: C15H8BrFN4S
Molecular Weight: 375.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi, including drug-resistant strains [ [], [], [] ].
  • Anticancer agents: Demonstrating promising cytotoxicity against various cancer cell lines, including liver, lung, and breast cancer [ [], [] ].
  • Fungicides: Showing potent fungicidal activity against plant pathogenic fungi [ [], [] ].
  • Anti-inflammatory agents: Possessing anti-inflammatory properties with reduced ulcerogenic potential compared to some standard drugs [ [] ].
Synthesis Analysis

Several synthetic routes have been reported for the preparation of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. A common approach involves the condensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with various carboxylic acids or their derivatives, such as acyl chlorides or carboxylic acid anhydrides [ [], [], [], [], [], [], [], [] ].

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles has been extensively studied using X-ray crystallography and computational methods like Density Functional Theory (DFT) [ [], [], [], [], [], [], [], [], [], [], [], [] ].

  • Intermolecular interactions: These compounds often exhibit various intermolecular interactions in the solid state, such as hydrogen bonding (C-H···N, C-H···π), π-π stacking interactions, and halogen bonding, contributing to their crystal packing and potentially influencing their physicochemical properties [ [], [] ].
Mechanism of Action
  • Inhibition of enzymes: For example, some derivatives inhibit shikimate dehydrogenase, an enzyme essential for the biosynthesis of aromatic amino acids in bacteria, making them potential antitubercular agents [ [] ].
  • Disruption of cellular processes: Some compounds inhibit the proliferation of cancer cells, possibly by interfering with cell cycle progression or inducing apoptosis [ [], [] ].
  • Interaction with specific targets: Studies utilizing molecular docking techniques suggest that these compounds can bind to specific proteins or enzymes involved in various biological pathways, leading to their observed activities [ [], [], [], [] ].
Applications
  • Drug discovery: They are being actively investigated for the development of new drugs for infectious diseases, cancer, and inflammatory disorders [ [], [], [], [], [], [] ].
  • Agrochemicals: These compounds have shown potential as fungicides for controlling plant diseases in agriculture [ [], [] ].

1. 3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole []

  • Compound Description: This compound is a 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative investigated for its weak intermolecular interactions and in vitro cyclooxygenase activity. It exhibits selectivity against COX-2 targets. []
  • Relevance: This compound shares the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The differences lie in the substituents at the 3 and 6 positions. While the target compound possesses 2-bromophenyl and 4-fluorophenyl substituents, this compound has adamantan-1-yl and 2-chloro-6-fluorophenyl substituents, respectively. []

2. 6-(2-Chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole []

  • Compound Description: Similar to the previous compound, this 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative was also studied for its intermolecular interactions and in vitro cyclooxygenase activity, showing selectivity for COX-2 over COX-1. []
  • Relevance: This compound also belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole family, differing from 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in its substituents. It has 2-chloro-6-fluorophenyl and a simple phenyl ring at the 6 and 3 positions, respectively, contrasting with the bromine and fluorine substitutions on the phenyl rings of the target compound. []

3. 6-(2-Fluorophenyl)-3-phenyl-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazole []

  • Compound Description: The crystal structure of this compound was determined by X-ray diffraction analysis. []
  • Relevance: This compound is closely related to 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the core triazolothiadiazole system and the phenyl substituent at the 3-position. The difference lies in the 6-position substituent, where this compound has a 2-fluorophenyl group instead of the 2-bromophenyl group present in the target compound. []

4. 3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole []

  • Compound Description: This compound is a novel triazolothiadiazole derivative designed as a cytotoxic agent. Its structure was determined using X-ray powder diffraction and validated using density functional theory (DFT) calculations. []
  • Relevance: This compound shares the core triazolothiadiazole structure with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Notably, both compounds have a fluorine atom substituted on the phenyl ring at the 6-position. They differ in the substituent at the 3-position, where this compound has a bulkier [1-[4-(2-methylpropyl)phenyl]ethyl] group compared to the 4-fluorophenyl group in the target compound. []

5. 3-[1-(2-Fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole []

  • Compound Description: Designed as a cytotoxic agent, this novel compound's structure was determined using synchrotron X-ray powder diffraction data. []
  • Relevance: This compound also belongs to the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole class and shares a significant structural similarity with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both have a 4-fluorophenyl group at the 6-position. The difference lies in the substituent at the 3-position, with this compound having a [1-(2-fluoro-4-biphenyl)ethyl] group compared to the 4-fluorophenyl in the target compound. []

7. 6-(Adamantan-1-yl)-3-(2-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole []* Compound Description: The crystal structure of this compound was studied, revealing weak C—H⋯S and C—H⋯π interactions influencing its packing. []* Relevance: This compound shares the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core structure with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. They both possess a 2-fluorophenyl substituent, but at different positions—at the 3-position in this compound and the 6-position in the target compound. Additionally, this compound has an adamantan-1-yl group at the remaining position. []

8. 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole []

  • Compound Description: This compound was synthesized and its crystal structure determined during research focusing on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as p38 mitogen-activated protein kinase (MAPK) inhibitors. The structural data was used to generate a pharmacophore model for in silico database screening. []

9. 3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole []

  • Compound Description: The crystal structure of this compound, characterized by intermolecular N—H⋯N and C—H⋯N hydrogen bonds, was determined, revealing π–π stacking interactions within its crystal packing. []
  • Relevance: This compound shares the central 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole unit with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It also possesses a 4-fluorophenyl group, but it's attached to a pyrazole ring at the 6-position, contrasting with the direct attachment of a 2-bromophenyl group in the target compound. Additionally, this compound has a simple ethyl group at the 3-position. []

10. 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole []

  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including X-ray crystal structure analysis. []
  • Relevance: This compound shares the core triazolothiadiazole system with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, with a chlorine atom replacing bromine at the ortho position of the phenyl ring. It also differs in having a methyl group at the 3-position instead of a 4-fluorophenyl group. []

11. 6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole []* Compound Description: This compound's crystal structure was analyzed, highlighting intermolecular C—H⋯N hydrogen bonds and C—H⋯π contacts influencing its packing. []* Relevance: This compound shares the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It differs in its substituents: a 2-methylphenyl group and a 3,4,5-trimethoxyphenyl group at the 6- and 3-positions, respectively, contrasting with the bromophenyl and fluorophenyl groups in the target compound. []

12. 6-(Adamantan-1-yl)-3-(3-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole []

  • Compound Description: This compound's crystal structure was determined, revealing π–π interactions between its triazole and phenyl rings. []

13. 3-o-Fluorophenyl-6-(4-decarboxydehydroabietyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole []* Compound Description: This 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative was synthesized and its structure confirmed by single-crystal X-ray diffraction. [] * Relevance: This compound belongs to the same 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole class as 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It possesses a fluorine atom on the phenyl ring, although at the ortho position of the 3-position substituent, unlike the para position in the target compound. Additionally, it has a bulky 4-decarboxydehydroabietyl group at the 6-position. []

14. 3-(2-Fluorophenyl)-N-(4-Fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine []

  • Compound Description: This compound was designed and synthesized as a potential anticancer agent, demonstrating in silico inhibitory activity against ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines. []
  • Relevance: This compound is structurally related to 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing a similar heterocyclic core structure with a thiadiazine ring instead of a thiadiazole ring. Both compounds possess fluorine-substituted phenyl rings, with this compound having 2-fluorophenyl and 4-fluorophenyl substituents and an amino group at the 6th position. []

15. 6-(2-Chloro­phenyl)-3-(4-ethoxy­phen­yl)-1,2,4-triazolo[3,4-b][1,3,4]thia­diazole []

  • Compound Description: The crystal structure of this compound was determined, revealing a planar central heterocyclic system and an ethoxybenzene ring positioned on the same side as the chlorophenyl ring. []
  • Relevance: This compound shares the core triazolothiadiazole ring system with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The key difference lies in the substituents: this compound has a 2-chlorophenyl group at the 6-position and a 4-ethoxyphenyl group at the 3-position, in contrast to the bromine and fluorine substituents on the phenyl rings of the target compound. []

16. 4-Bromobenzoic acid–6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (1/1) []

  • Compound Description: This entry describes a co-crystal of a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivative with 4-bromobenzoic acid. The crystal structure reveals O—H⋯N and C—H⋯O hydrogen bonds, π–π stacking interactions, and S⋯N contacts. []
  • Relevance: The triazolothiadiazole component of this co-crystal shares the core structure with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both contain bromine-substituted phenyl rings, although at different positions. This co-crystal has a 4-bromophenyl group at the 6-position and a methyl group at the 3-position, while the target compound has a 2-bromophenyl group at the 6-position and a 4-fluorophenyl group at the 3-position. []

18. 6-substituted-3-[1-(1H-benzotriazole)methyl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles []

  • Compound Description: This entry refers to a series of compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core and a benzotriazole moiety, synthesized and characterized using various spectroscopic techniques. []
  • Relevance: These compounds are structurally related to 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole by the common 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole unit. They differ in the substituents: instead of the aryl groups in the target compound, these compounds have a [1-(1H-benzotriazole)methyl] group at the 3-position and various substituents (denoted as 6-substituted) at the 6-position. []

19. 6-substituted phenyl-3-[1-(1H-benzotriazole)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines []

  • Compound Description: This series of compounds, similar to the previous entry, features a benzotriazole moiety, but with a thiadiazine ring instead of a thiadiazole ring in the core structure. They were synthesized and characterized using spectroscopic methods. []

20. 6(2-chlorophenyl)-3-[(naphthalen-2-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole []

  • Compound Description: This compound was identified as a potential anti-inflammatory agent with reduced ulcerogenic potential compared to naproxen. It was further evaluated for hepatotoxicity and histopathological characteristics. []
  • Relevance: This compound shares the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. They differ in the substituents at the 3- and 6-positions. While the target compound has a 4-fluorophenyl group at the 3-position and a 2-bromophenyl group at the 6-position, this compound has a [(naphthalen-2-yloxy)methyl] group at the 3-position and a 2-chlorophenyl group at the 6-position. []

21. 6(2,4-dichlorophenyl)3-[(naphthalene-2-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole []* Compound Description: Similar to the previous compound, this derivative also exhibited significant anti-inflammatory activity and reduced ulcerogenicity compared to the standard drug naproxen. It was also assessed for potential hepatotoxicity and histopathological effects. []* Relevance: This compound shares the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It differs by having a 2,4-dichlorophenyl group at the 6-position and a [(naphthalene-2-yloxy)methyl] group at the 3-position, contrasting with the 2-bromophenyl and 4-fluorophenyl substituents in the target compound. []

23. 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizole []* Compound Description: This specific compound, part of the series mentioned above, was further investigated through X-ray diffraction crystallography, revealing intermolecular hydrogen bonds, a weak S⋯S interaction, and π–π stacking interactions within its crystal structure. []* Relevance: This compound shares the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The difference lies in the 3-position substituent, where this compound has a (4-methyl-1,2,3-thiadiazolyl) group, and the 6-position substituent, which is a 4-methylphenyl group in this compound compared to the 2-bromophenyl group in the target compound. []

24. 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole [, ]

  • Compound Description: Identified as a potential broad-spectrum fungicide, this compound was studied for its mode of action against Botrytis cinerea using isobaric tags for relative and absolute quantification (iTRAQ) analysis. [, ]
  • Relevance: This compound shares the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It differs by having a (4-methyl-1,2,3-thiadiazolyl) group at the 3-position and a trichloromethyl group at the 6-position. This contrasts with the aryl substituents in the target compound. [, ]

26. 3,6-disubstituted 1,2,4–triazolo[3,4-b]-1,3,4-thiadiazoles []

  • Compound Description: This entry refers to a series of compounds with a 1,2,4–triazolo[3,4-b]-1,3,4-thiadiazole core synthesized from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles and 3-substituted 4-carboxypyrazoles. They were screened for anticancer activity in hepatic cell lines. Among them, the thiadiazole derivative with naphthyloxymethyl and fluorophenyl groups demonstrated potent antiproliferative effects. []
  • Relevance: Compounds in this series share the central 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole structure with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, but differ in their specific substituents at the 3- and 6-positions. []

27. 6-aryl-3(3,4–dialkoxyphenyl) -[1,2,4]triazole[3,4-b][1,3,4]thiadiazole derivatives []

  • Compound Description: This series of compounds, containing a triazolothiadiazole core, were synthesized and screened for their antimicrobial activity against various microorganisms. []
  • Relevance: These compounds are structurally related to 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole unit. They differ in their substituents, with aryl and dialkoxyphenyl groups at the 6- and 3-positions, respectively, in contrast to the bromophenyl and fluorophenyl groups in the target compound. []

28. 3, 6-disubstituted-1, 2, 4-triazolo-[3, 4-b]-1,3,4-thiadiazoles []

  • Compound Description: This group of compounds, incorporating a triazolothiadiazole moiety, were synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus niger. They also underwent antioxidant activity assessments using DPPH and nitric oxide methods. Notably, compounds with a hydroxyphenyl group at the 6th position of the triazolo-thiadiazole exhibited significant antifungal activity. []
  • Relevance: This series shares the core 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole structure with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, but with variations in the substituents at the 3- and 6-positions. []

30. 3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines []

  • Compound Description: These compounds, featuring a triazolothiadiazine core, were synthesized and evaluated for their cytotoxic, antibacterial, and antifungal properties. While showing promising cytotoxic activity against specific cancer cell lines, they did not exhibit antimicrobial properties. []
  • Relevance: This series of compounds is structurally related to 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the triazole ring and the similar thiadiazole/thiadiazine moiety. The key differences are the substituents - a phenyl group at the 6-position and various aryl groups at the 3-position, compared to the specific bromophenyl and fluorophenyl substituents in the target compound. []

31. 2,5-bis[(3-aryl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-6-yl]pyridines []

  • Compound Description: This series of compounds, featuring two triazolothiadiazole units linked by a pyridine ring, were synthesized and evaluated for their fungicidal activities. []
  • Relevance: Although structurally distinct, these compounds share the 1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole unit with 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. They represent a different class of compounds with a more complex structure, having two triazolothiadiazole moieties linked by a pyridine ring and aryl substituents. []

32. 7H-6-amino-s-triazolo[3,4-b][1,3,4]thiadiazines []

  • Compound Description: This class of compounds, containing a triazolothiadiazine core, were synthesized and evaluated for their antimicrobial activity. []

33. 7H-3-aryl-6-phenyl-s-triazolo[3,4-b][1,3,4]thiadiazines []* Compound Description: This group of compounds, also containing a triazolothiadiazine core, was synthesized and investigated for antimicrobial properties. []* Relevance: These compounds are structurally related to 6-(2-bromophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the triazole ring and the similar thiadiazole/thiadiazine moiety. The difference lies in the substituents - a phenyl group at the 6-position and various aryl groups at the 3-position, compared to the specific bromophenyl and fluorophenyl substituents in the target compound. []

34. 6-amino-3-aryl-s-triazolo[3,4-b][1,3,4]thiadiazoles []

  • Compound Description: This series of compounds, containing a triazolothiadiazole core and an amino group at the 6-position, was synthesized and studied for their antimicrobial activity. []

Properties

Product Name

6-(2-Bromophenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

6-(2-bromophenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C15H8BrFN4S

Molecular Weight

375.2 g/mol

InChI

InChI=1S/C15H8BrFN4S/c16-12-4-2-1-3-11(12)14-20-21-13(18-19-15(21)22-14)9-5-7-10(17)8-6-9/h1-8H

InChI Key

KZLUTXRWYKKGAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.